
4-Indazol-2-ylphenol
Overview
Description
4-Indazol-2-ylphenol is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Properties
4-Indazol-2-ylphenol has been identified as a ligand for estrogen receptors, which play a critical role in regulating inflammatory processes. Research indicates that this compound can inhibit the expression of inflammatory genes, leading to a reduction in cytokines and inflammatory markers. This mechanism positions it as a potential therapeutic agent for various inflammatory diseases, including:
- Atherosclerosis
- Myocardial infarction
- Congestive heart failure
- Inflammatory bowel disease
- Arthritis
- Autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
Cancer Therapy
The compound has also shown promise in cancer research, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in treating cancers with BRCA mutations, as they exploit the DNA repair weaknesses in these cancer cells. Studies demonstrate that derivatives of indazole, including this compound, exhibit selective antiproliferative activity against BRCA-deficient cancer cells while sparing normal cells .
Antimicrobial Activity
Research has highlighted the antiprotozoal properties of indazole derivatives, including this compound. These compounds have shown efficacy against various protozoan infections such as:
- Entamoeba histolytica
- Giardia intestinalis
- Trichomonas vaginalis
The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance antiprotozoal activity, making these compounds valuable in treating protozoan infections .
Neuroprotective Effects
There is emerging evidence suggesting that compounds like this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The modulation of estrogen receptors is linked to neuroprotection and cognitive function, suggesting that this compound could be beneficial in managing neurodegenerative conditions .
Summary of Findings
The following table summarizes the key applications of this compound based on current research:
Application Area | Specific Diseases/Conditions | Mechanism of Action |
---|---|---|
Anti-inflammatory | Atherosclerosis, Myocardial infarction, Arthritis | Inhibition of inflammatory gene expression |
Cancer therapy | BRCA-deficient cancers | PARP inhibition |
Antimicrobial | Protozoan infections (e.g., E. histolytica) | Antiparasitic activity |
Neuroprotection | Alzheimer's disease | Estrogen receptor modulation |
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-indazol-2-ylphenol |
InChI |
InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)14-15/h1-9,16H |
InChI Key |
JHFUZEPROLIAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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